molecular formula C12H13BrO B8757023 Cyclopentanone, 2-[(2-bromophenyl)methyl]- CAS No. 132452-24-5

Cyclopentanone, 2-[(2-bromophenyl)methyl]-

Cat. No. B8757023
M. Wt: 253.13 g/mol
InChI Key: IHJKRELWANHJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276053

Procedure details

In a manner similar to that described in Example 82, 1-pyrrolidino-1-cyclopentene (15.1 g, 0.11 mole) in dioxane (100 ml) was treated with 2-bromobenzyl bromide (30.0 g, 0.12 mol) to give the title compound as a clear oil (12.5 g, 45%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
N1([C:6]2[CH2:10][CH2:9][CH2:8][CH:7]=2)CCCC1.[Br:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]Br.[O:20]1CCOCC1>>[Br:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][CH:6]1[CH2:7][CH2:8][CH2:9][C:10]1=[O:20]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.